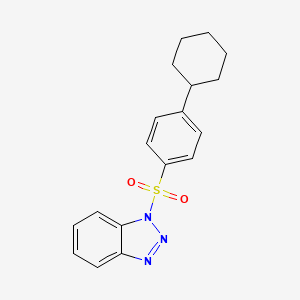

1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole

説明

1-(4-Cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a sulfonated benzotriazole derivative characterized by a cyclohexyl-substituted benzenesulfonyl group attached to the nitrogen atom of the benzotriazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their applications in organic synthesis, medicinal chemistry, and materials science. The sulfonyl group enhances electrophilicity, enabling reactivity with nucleophiles, while the bulky cyclohexyl substituent may influence steric effects, solubility, and crystalline packing .

特性

IUPAC Name |

1-(4-cyclohexylphenyl)sulfonylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-24(23,21-18-9-5-4-8-17(18)19-20-21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTLGNVKLJJWDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with 1H-benzo[d][1,2,3]triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions: 1-((4-Cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzo[d][1,2,3]triazole derivatives.

科学的研究の応用

1-((4-Cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

作用機序

The mechanism of action of 1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the benzo[d][1,2,3]triazole ring can interact with nucleic acids, affecting gene expression and cellular processes.

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Reactivity and Stability

- Sulfonated Derivatives :

The sulfonyl group in 1-(4-cyclohexylbenzenesulfonyl)-1H-benzotriazole is expected to enhance electrophilicity at the triazole ring, similar to 1-(p-toluenesulfonyl)-1H-benzotriazole, which reacts with carboxylic acids to form acylated products . The cyclohexyl group may reduce solubility in polar solvents compared to methyl or tolyl derivatives but improve thermal stability due to steric hindrance . - Halogenated Derivatives :

Compounds like 1-(3-chloropropyl)-1H-benzotriazole (melting point 167–169°C) exhibit bioactivity against protozoal infections, suggesting that bulky substituents (e.g., cyclohexyl) could modulate biological activity through lipophilicity and membrane permeability .

Spectroscopic and Crystallographic Data

- NMR Trends :

In 1-(3-chloropropyl)-1H-benzotriazole, the benzotriazole aromatic protons resonate at δ = 7.93–7.34 ppm, while the imidazole CH appears at δ = 7.66 ppm . The cyclohexyl group in the target compound would likely cause upfield shifts for adjacent protons due to shielding effects. - Crystal Packing: Sulfonated benzotriazoles like 1-(methanesulfonyl)-1H-benzotriazole exhibit planar triazole rings with localized N–N bonds (N1–N2 = 1.389 Å, N3–N2 = 1.288 Å) .

生物活性

1-(4-Cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, which has garnered attention for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Research has demonstrated that various benzotriazole derivatives exhibit significant antimicrobial activity. A study conducted on a series of benzotriazole compounds indicated that 1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole showed promising results against several bacterial strains. The compound was tested against Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens, revealing moderate antibacterial effects with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 50 μg/mL .

The mechanisms underlying the antimicrobial activity of benzotriazoles are primarily attributed to their ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis. The bulky hydrophobic groups present in these compounds enhance their interaction with lipid membranes, leading to increased permeability and cell lysis . Furthermore, studies have shown that the introduction of electron-withdrawing groups on the benzotriazole ring can significantly enhance antimicrobial potency .

Case Study 1: Antiparasitic Activity

In addition to antibacterial properties, 1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole has been evaluated for its antiparasitic activity. A study focused on its effects on Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated dose-dependent growth inhibition against epimastigotes and trypomastigotes. At a concentration of 50 μg/mL, it achieved a 95% reduction in trypomastigote viability compared to only 21% for the reference compound .

Case Study 2: Anti-inflammatory Effects

Another aspect of the biological activity of this compound includes its anti-inflammatory properties. Compounds within the benzotriazole class have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This could suggest potential applications in treating inflammatory diseases.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。